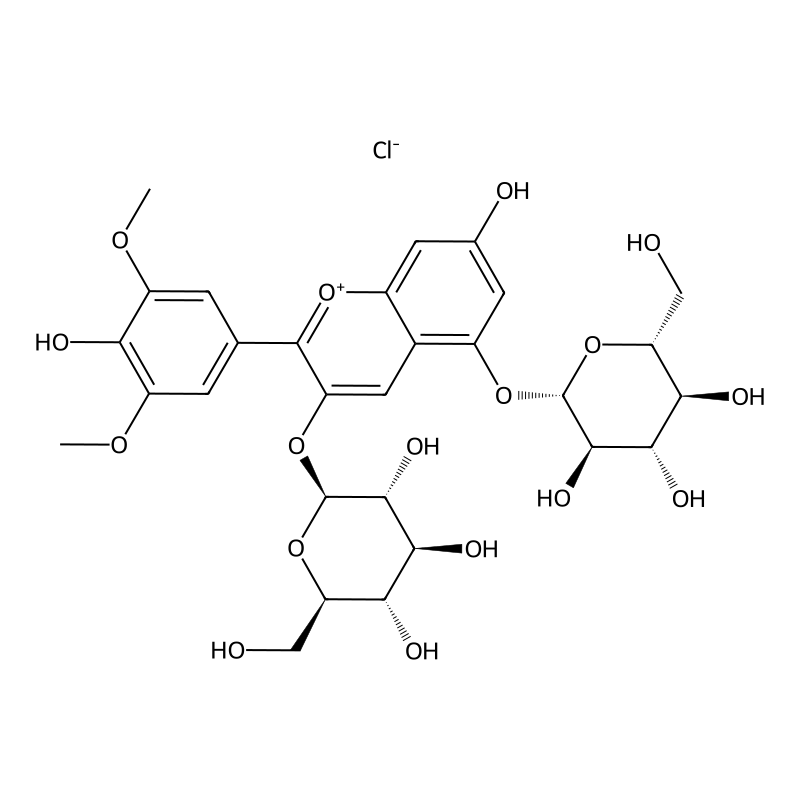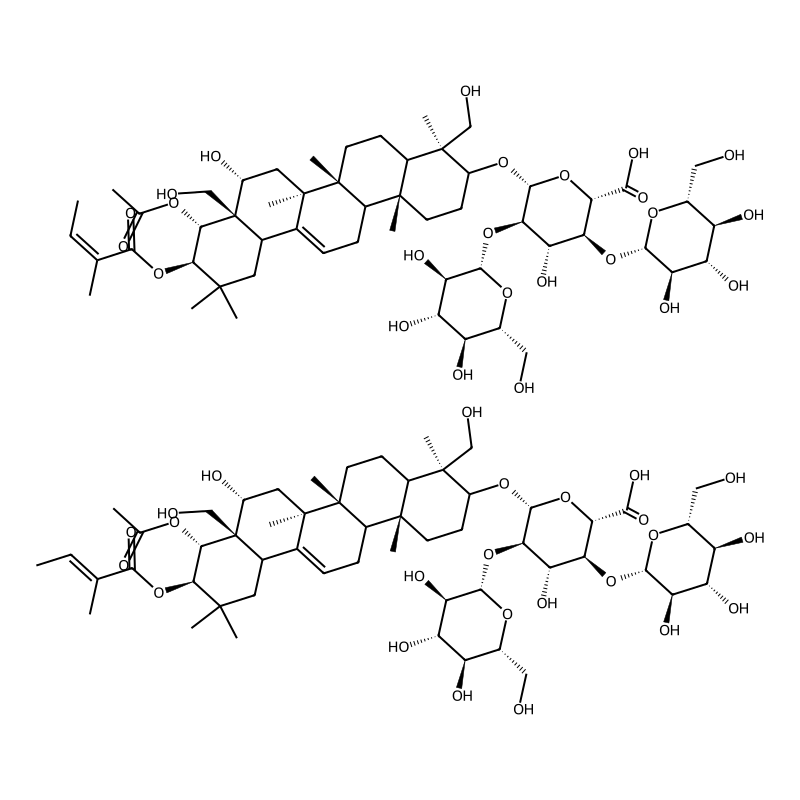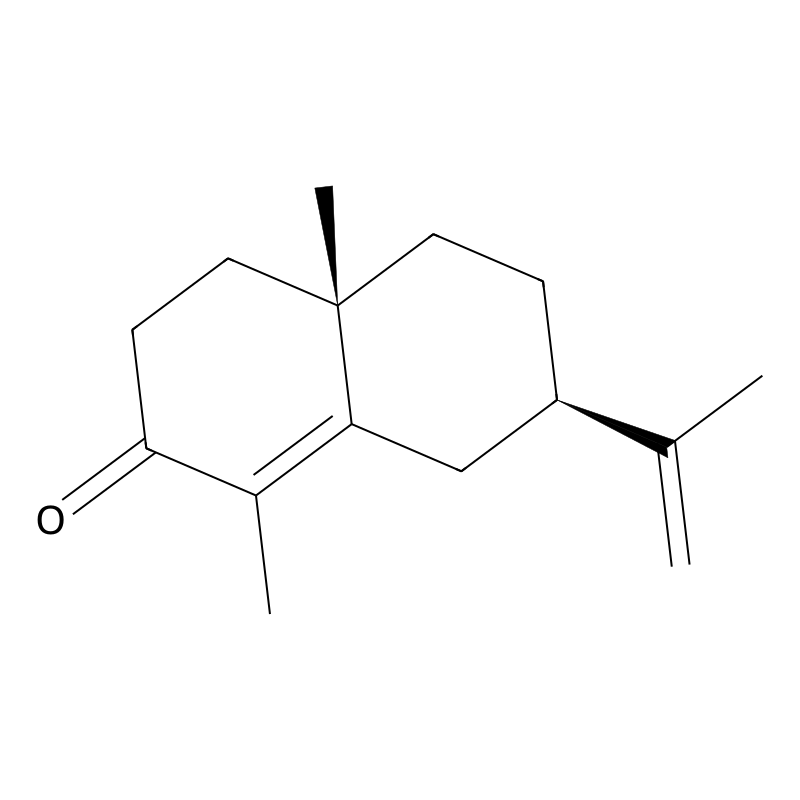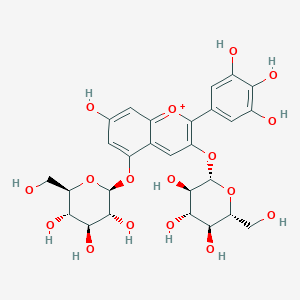Phytochemical Standards
CAS No.:134418-28-3
Molecular Formula:C20H28O4
Molecular Weight:332.4 g/mol
Availability:
In Stock
CAS No.:6926-08-5
Molecular Formula:C15H24O10
Molecular Weight:364.34 g/mol
Availability:
In Stock
CAS No.:16727-30-3
Molecular Formula:C29H35O17Cl
Molecular Weight:655.6 g/mol
Availability:
In Stock
CAS No.:6805-41-0
Molecular Formula:C55H86O24
Molecular Weight:1131.3 g/mol
Availability:
In Stock
CAS No.:473-08-5
Molecular Formula:C15H22O
Molecular Weight:218.33 g/mol
Availability:
In Stock
CAS No.:17670-06-3
Molecular Formula:C27H31O17Cl
Molecular Weight:627.5 g/mol
Availability:
In Stock
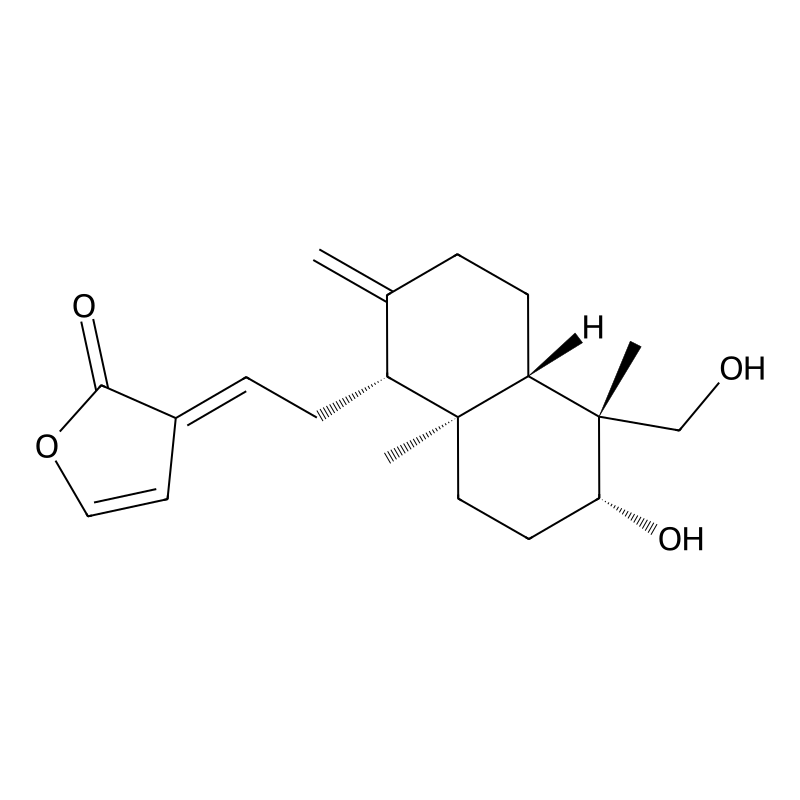
![(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol](/img/structure/S584886.png)
